1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide
Overview
Description
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules makes it a significant scaffold in medicinal chemistry .
Scientific Research Applications
Preparation Methods
The synthesis of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Functionalization of the Indole Core: The indole core is then functionalized to introduce the carboxamide group at the 4-position. This can be achieved through acylation reactions using appropriate acylating agents.
Introduction of the Propyl Chain: The propyl chain with the propan-2-yloxy group is introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxamide: This compound also has a similar structure but with the carboxamide group at the 3-position.
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-5-carboxamide: This compound has the carboxamide group at the 5-position, highlighting the importance of the position of functional groups in determining the compound’s properties and activities.
These comparisons highlight the uniqueness of this compound and its potential for further research and development.
Properties
IUPAC Name |
1-methyl-N-(3-propan-2-yloxypropyl)indole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)20-11-5-9-17-16(19)14-6-4-7-15-13(14)8-10-18(15)3/h4,6-8,10,12H,5,9,11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMCYZPTUFQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C2C=CN(C2=CC=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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